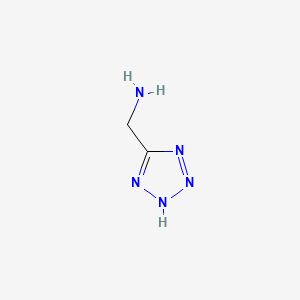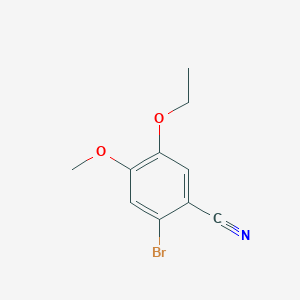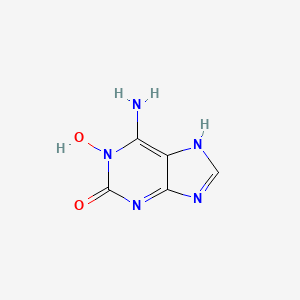
1-Benzyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
The compound 1-Benzyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological properties. Research has been conducted on various derivatives and analogs of this compound, exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides was developed using a tandem Ugi condensation and intramolecular substitution at room temperature, starting from Baylis–Hillman bromides . Another study reported the cyclization of lithiated pyridine and quinoline carboxamides, which can lead to the formation of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams . These methods demonstrate the versatility of synthetic approaches to access the pyrrolidine core structure and its derivatives.
Molecular Structure Analysis
The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, have been studied using X-ray analysis and AM1 molecular orbital methods . The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. This study provides insights into the conformational preferences of the oxo-pyrrolidine moiety, which is relevant to the understanding of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been investigated, such as the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan, leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide . Additionally, the synthesis of 5,7-dihydro-5-oxopyrido[3',2':5,6]pyrimido[1,2-a]benzimidazoles involved cyclization reactions of N-(1-alkylbenzimidazole-2-yl)-2-chloropyridine-3-carboxamides . These studies highlight the reactivity of carboxamide groups in cyclization reactions, which is pertinent to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,3,5-tricarboxamide derivatives have been explored, revealing how minor changes in side arm functionality can significantly affect the structures formed and their properties . Although not directly related to this compound, this research underscores the importance of substituents in determining the properties of carboxamide-containing compounds.
Scientific Research Applications
CCR5 Antagonists for HIV-1 Treatment : Imamura et al. (2004) reported on the synthesis of 5-oxopyrrolidine-3-carboxamide derivatives, including 1-Benzyl-5-oxopyrrolidine-3-carboxamide, as CCR5 antagonists for use as anti-HIV-1 agents. They found that these compounds inhibited CCR5-using HIV-1 envelope-mediated membrane fusion, making them potential therapeutic agents for HIV-1 treatment (Imamura et al., 2004).
Calpain Inhibitors for Neurodegenerative Diseases : Jantos et al. (2019) discussed the use of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides, a novel series of calpain inhibitors. These compounds, including ABT-957 (Alicapistat), were studied for their potential in treating neurodegenerative diseases like Alzheimer's Disease due to their selective inhibition of calpain and enhanced metabolic stability (Jantos et al., 2019).
Synthesis of Bicyclic Systems for Biological Activity : Kharchenko et al. (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. This research is significant for the prediction of biological activities of these synthesized compounds (Kharchenko et al., 2008).
Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activities. They found that some of these compounds exhibited potent antioxidant activities, highlighting their potential use in oxidative stress-related conditions (Tumosienė et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, thereby preventing the chemokines from binding to the receptor . This prevents the activation of the receptor and inhibits the downstream signaling pathways .
Biochemical Pathways
The compound interferes with the chemokine signaling pathway . By blocking the CCR5 receptor, it prevents the chemokines from activating the receptor and initiating the signaling cascade . This can lead to a decrease in the immune response and inflammation .
Result of Action
The result of the action of this compound is the inhibition of the CCR5 receptor . This can lead to a decrease in the immune response and inflammation, which could potentially be beneficial in conditions where these processes are overactive .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the presence of other substances in the body could potentially interact with the compound and affect its action.
properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFGHGZXQWFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411090 | |
| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116041-19-1 | |
| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





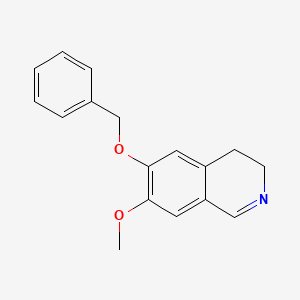
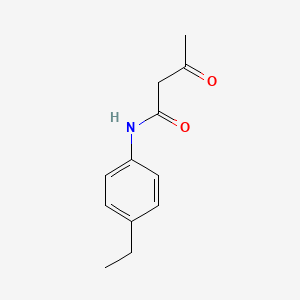



![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
